5,6-dichloro-2-(chloromethyl)-1H-benzimidazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole (CAS 39811-03-5) is a polysubstituted benzimidazole derivative featuring electron‑withdrawing chlorine atoms at positions 5 and 6 together with a reactive chloromethyl group at position 2. This combination of a benzimidazole core and a benzylic‑type leaving group makes the compound a versatile electrophilic building block for medicinal chemistry and agrochemical programs, particularly where a 5,6‑dihalo‑benzimidazole scaffold is required for target engagement.

Molecular Formula C8H5Cl3N2
Molecular Weight 235.5 g/mol
CAS No. 39811-03-5
Cat. No. B1345125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloro-2-(chloromethyl)-1H-benzimidazole
CAS39811-03-5
Molecular FormulaC8H5Cl3N2
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCl
InChIInChI=1S/C8H5Cl3N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13)
InChIKeyIUNRBKGPVGKLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole (CAS 39811-03-5): A Key Chloromethylated Benzimidazole Intermediate


5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole (CAS 39811-03-5) is a polysubstituted benzimidazole derivative featuring electron‑withdrawing chlorine atoms at positions 5 and 6 together with a reactive chloromethyl group at position 2 . This combination of a benzimidazole core and a benzylic‑type leaving group makes the compound a versatile electrophilic building block for medicinal chemistry and agrochemical programs, particularly where a 5,6‑dihalo‑benzimidazole scaffold is required for target engagement [1].

Why 5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole Cannot Be Replaced by Simple 2-(Chloromethyl)benzimidazole in Performance-Critical Syntheses


Structural analogs such as the parent 2-(chloromethyl)-1H-benzimidazole (CAS 4857‑04‑9) lack the 5,6‑dichloro substitution that profoundly alters electronic character and downstream biological activity. The two chlorine atoms lower the pKa of the benzimidazole NH by approximately 2 log units relative to the unsubstituted congener , indicating greater NH acidity that governs solubility, hydrogen‑bond donor strength, and nucleophilic substitution pathways. In antiviral lead series, removal of the 5,6‑dichloro motif consistently abolishes activity against human cytomegalovirus (HCMV) [1]; therefore, substituting a non‑halogenated or mono‑halogenated analog invalidates the structure‑activity relationship that the 5,6‑dichloro platform provides.

Head-to-Head Comparative Evidence for 5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole vs. Closest Analogs


NH Acidity (pKa) as a Predictor of Nucleophilic Substitution Reactivity and Bioavailability

The 5,6-dichloro substitution lowers the predicted pKa of the benzimidazole NH to 9.15 ± 0.10, compared with 11.18 ± 0.10 for the unsubstituted 2-(chloromethyl)-1H-benzimidazole . This 2.03 unit reduction reflects a roughly 100-fold increase in NH acidity, which can enhance solubility in mildly basic media and strengthen hydrogen-bond donor interactions with biological targets.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Boiling Point and Density: Process Engineering and Purification Considerations

The introduction of two chlorine atoms raises the predicted boiling point by approximately 162 °C (437.2 °C vs. 274.8 °C) and increases density from 1.24 g/cm³ to 1.605 g/cm³ relative to the parent 2-(chloromethyl)-1H-benzimidazole . These differences indicate significantly lower volatility and distinct liquid–liquid extraction behavior, which must be accounted for in solvent selection and distillation protocols during large‐scale synthesis.

Process Chemistry Scale-Up Purification

Essential 5,6-Dichloro Motif for Antiviral Activity in HCMV Inhibitor Scaffolds

In a systematic SAR study of nonnucleoside benzimidazole analogues, Porcari et al. demonstrated that the 5,6-dichloro substitution pattern is critical for anti-HCMV activity; replacement with mono-halogen or non-halogenated rings resulted in complete loss of antiviral efficacy [1]. Although the target compound itself was used as a synthetic intermediate rather than a final drug candidate, its 5,6-dichloro motif is the essential pharmacophoric element carried into the active derivatives.

Antiviral Research Medicinal Chemistry Structure-Activity Relationship

Chloromethyl Reactivity Modulation by Electron-Withdrawing Substituents

The electron‑withdrawing 5,6‑dichloro groups deplete electron density from the benzimidazole ring, which is expected to activate the 2‑chloromethyl group toward nucleophilic attack relative to the unsubstituted parent . Although direct rate constants are not published for the target compound, the measured pKa difference (ΔpKa −2.03) serves as a surrogate for the increased electrophilicity of the methylene carbon, consistent with the general principle that lower pKa of the conjugate acid correlates with a better leaving group ability.

Synthetic Chemistry Reaction Kinetics Nucleophilic Substitution

MCH Receptor Antagonist Patent Utility as a Key Intermediate

Patent literature identifies 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole as an intermediate in the synthesis of melanin-concentrating hormone (MCH) receptor antagonists . In these disclosures, the 5,6‑dichloro‑benzimidazole core is retained in the final pharmacologically active compounds; the unsubstituted benzimidazole intermediate is not claimed as an alternative, implying that the 5,6‑dichloro pattern is required for the claimed biological activity.

CNS Drug Discovery Obesity Patent Landscape

High-Value Application Scenarios for 5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole


Synthesis of 5,6-Dichlorobenzimidazole-Based Antiviral Candidates (HCMV and HIV)

The compound serves as the direct alkylating agent for introducing the 5,6‑dichlorobenzimidazole scaffold into nonnucleoside antiviral leads. The critical nature of the 5,6‑dichloro motif for anti‑HCMV activity [1] means that medicinal chemistry teams cannot substitute the unsubstituted 2-(chloromethyl)benzimidazole and expect to retain potency. This scenario is ideal for groups following up on the Porcari et al. SAR series or developing next‑generation benzimidazole antivirals.

MCH Receptor Antagonist Lead Optimization for Obesity and Metabolic Disorders

Patents disclose the use of 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole as a building block for MCH receptor antagonists [1]. Because the 5,6‑dichloro pattern appears in the final drug‑like molecules, procurement of the exact CAS‑registered intermediate ensures route fidelity and aligns with the intellectual property strategy of CNS‑focused pharmaceutical programs.

Physicochemical Property-Driven Parallel Library Synthesis

The markedly lower pKa (9.15 vs. 11.18) and higher boiling point (437 °C vs. 275 °C) relative to the parent 2-(chloromethyl)benzimidazole [1] can be leveraged in automated library production. The enhanced NH acidity may improve solubility in basic reaction media, while the higher boiling point allows thermal stress during solvent evaporation without significant loss, making the compound a preferred intermediate in high-throughput medicinal chemistry settings.

Electrophilic Building Block for Late-Stage Diversification

Owing to the electron‑withdrawing chlorine atoms, the 2‑chloromethyl group is predicted to be more electrophilic than that of the unsubstituted congener [1]. This property can be exploited in late‑stage functionalization protocols where rapid and complete conversion is required, such as in fragment‑based drug discovery or in the preparation of targeted covalent inhibitors.

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